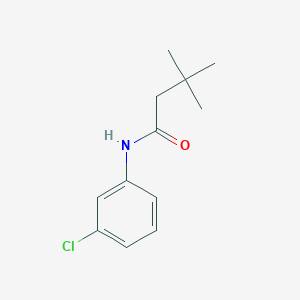
N-(3-chlorophenyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3,3-dimethylbutanamide, also known as CL-316,243, is a selective agonist of the beta-3 adrenergic receptor. It was first synthesized in the 1990s and has since been used in scientific research to study the beta-3 adrenergic receptor and its potential therapeutic applications.
Mecanismo De Acción
N-(3-chlorophenyl)-3,3-dimethylbutanamide works by binding to and activating the beta-3 adrenergic receptor. This activation leads to an increase in the activity of the enzyme adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which then activates various downstream signaling pathways involved in thermogenesis and energy metabolism.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-3,3-dimethylbutanamide has been shown to increase thermogenesis and energy expenditure in animal models. It also increases the expression of genes involved in brown adipose tissue (BAT) differentiation and thermogenesis. In addition, N-(3-chlorophenyl)-3,3-dimethylbutanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chlorophenyl)-3,3-dimethylbutanamide in lab experiments is its selectivity for the beta-3 adrenergic receptor. This allows for more specific targeting of this receptor and reduces the potential for off-target effects. However, one limitation is that it has only been studied in animal models and its effects in humans are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on N-(3-chlorophenyl)-3,3-dimethylbutanamide. One area of interest is its potential as a therapeutic target for the treatment of obesity and metabolic disorders. Another area of interest is its potential as a tool for studying the beta-3 adrenergic receptor and its downstream signaling pathways. Further research is needed to fully understand the effects of N-(3-chlorophenyl)-3,3-dimethylbutanamide and its potential therapeutic applications.
Métodos De Síntesis
N-(3-chlorophenyl)-3,3-dimethylbutanamide can be synthesized through a multi-step process starting with 3-chlorobenzonitrile. This compound is first reacted with 2,2-dimethylpropanal to form an imine intermediate. The imine is then reduced to the corresponding amine using lithium aluminum hydride. The amine is then reacted with 3,3-dimethylbutanoyl chloride to form the final product, N-(3-chlorophenyl)-3,3-dimethylbutanamide.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-3,3-dimethylbutanamide has been used extensively in scientific research to study the beta-3 adrenergic receptor. This receptor is primarily found in adipose tissue and is involved in the regulation of energy metabolism and thermogenesis. N-(3-chlorophenyl)-3,3-dimethylbutanamide has been shown to increase thermogenesis and energy expenditure in animal models, making it a potential target for the treatment of obesity and metabolic disorders.
Propiedades
Nombre del producto |
N-(3-chlorophenyl)-3,3-dimethylbutanamide |
|---|---|
Fórmula molecular |
C12H16ClNO |
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)8-11(15)14-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3,(H,14,15) |
Clave InChI |
FAZAKPIYLARGAB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=CC(=CC=C1)Cl |
SMILES canónico |
CC(C)(C)CC(=O)NC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)

![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)


![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)


![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)
